molecular formula C8H5F3N2O B12355695 6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile

6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile

Cat. No.: B12355695
M. Wt: 202.13 g/mol
InChI Key: YIUDUGMYXOAWRV-UHFFFAOYSA-N
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Description

6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridine derivatives. This compound is of significant interest due to its unique chemical structure, which includes a trifluoromethyl group, a cyano group, and a ketone functional group. These features contribute to its diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with 2-cyanoacetamide. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, to facilitate the cyclization process . The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and dried to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are used to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development .

Properties

Molecular Formula

C8H5F3N2O

Molecular Weight

202.13 g/mol

IUPAC Name

6-methyl-2-oxo-4-(trifluoromethyl)-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2,5H,1H3

InChI Key

YIUDUGMYXOAWRV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C(=C1)C(F)(F)F)C#N

Origin of Product

United States

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